4-(4-Methoxyphenyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-(2-pyridinyl)pyrimidine
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Overview
Description
4-(4-Methoxyphenyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-(2-pyridinyl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with methoxyphenyl and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-(2-pyridinyl)pyrimidine typically involves multi-step organic reactions. One common approach might include:
Formation of the Pyrimidine Core: Starting with a pyrimidine precursor, various substitution reactions can introduce the desired functional groups.
Diazotization Reaction:
Methoxylation: The methoxy groups can be introduced via nucleophilic substitution reactions using methanol or other methoxy donors under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of phenolic derivatives.
Reduction: Reduction of the diazenyl group could yield corresponding amines.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution or strong nucleophiles for nucleophilic substitution.
Major Products
Oxidation: Phenolic compounds.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: Could be used in the development of probes for studying biological systems.
Medicine
Industry
Material Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-(2-pyridinyl)pyrimidine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The diazenyl group could play a role in electron transfer processes, while the pyrimidine core might interact with nucleic acids or proteins.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)-2-(2-pyridinyl)pyrimidine: Lacks the diazenyl group, potentially altering its reactivity and applications.
5-[2-(4-Methoxyphenyl)diazenyl]-2-(2-pyridinyl)pyrimidine: Similar structure but without one of the methoxyphenyl groups.
Uniqueness
The presence of both methoxyphenyl and diazenyl groups in 4-(4-Methoxyphenyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-(2-pyridinyl)pyrimidine makes it unique, potentially offering a combination of electronic and steric properties that are not found in simpler analogs.
Properties
IUPAC Name |
(4-methoxyphenyl)-[4-(4-methoxyphenyl)-2-pyridin-2-ylpyrimidin-5-yl]diazene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O2/c1-29-18-10-6-16(7-11-18)22-21(28-27-17-8-12-19(30-2)13-9-17)15-25-23(26-22)20-5-3-4-14-24-20/h3-15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDYJFNQOWJGHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC=C2N=NC3=CC=C(C=C3)OC)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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